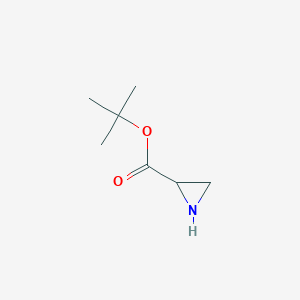

Tert-butyl Aziridine-2-carboxylate

Vue d'ensemble

Description

Tert-butyl Aziridine-2-carboxylate: is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Ethanolamine:

Industrial Production Methods:

- Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The aziridine ring’s inherent strain and activation by the BOC group facilitate regioselective ring-opening with nucleophiles.

Fluoride-Mediated Ring Opening

tert-Butyl aziridine-2-carboxylate undergoes regioselective ring-opening with [18F]fluoride to produce fluorinated β-amino esters. The reaction proceeds via nucleophilic attack at the less substituted carbon of the aziridine ring :

| Activating Group | Solvent | Base | Yield (%) | Selectivity (C2:C3) |

|---|---|---|---|---|

| BOC | CH₃CN | TEAHCO₃ | 44 | 95:5 |

| Tosyl | DMF | K₂CO₃/K₂.2.2 | 72 | 98:2 |

The BOC group stabilizes the transition state, enabling efficient ring-opening even at low base concentrations .

Anionic Ring-Opening Polymerization (AROP)

The BOC group activates the aziridine for AROP, though polymerization is limited by the poor solubility of the resulting poly(BocAz) chains. Key data :

-

Monomer : tert-Butyl aziridine-1-carboxylate (structural analog).

-

Initiator : Sodium hydride (NaH).

-

Solvent : THF, 60°C.

-

Molecular Weight : Mn ≈ 3,500 Da (GPC).

-

Deprotection : Trifluoroacetic acid (TFA) cleaves the BOC group, yielding linear polyethyleneimine.

Gabriel-Cromwell Reaction for Amide Formation

The aziridine ring reacts with sulfonamides under basic conditions to form β-amino amides. For tert-butyl derivatives :

-

Reagents : (R)-t-Butanesulfinamide, LHMDS, (MeO)₃CCH₂Cl.

-

Yield : 71–87%.

-

Stereoselectivity : Inversion of configuration at the nitrogen center.

Stability and Hydrolysis

The tert-butyl ester enhances stability against hydrolysis during reactions. For example:

Applications De Recherche Scientifique

Organic Synthesis

Chiral Building Blocks

BocAz serves as a valuable chiral building block in the synthesis of various organic compounds. Its enantiomerically enriched derivatives are utilized in asymmetric synthesis, particularly in the formation of complex molecules with multiple stereocenters. For example, BocAz can undergo kinetic resolution to yield enantioenriched aziridine derivatives, which are crucial for developing pharmaceuticals and agrochemicals .

Aziridination Reactions

The aziridination of alkenes using BocAz has been reported to produce 3-aryl substituted aziridine-2-carboxylates with high yields and selectivity . These reactions often employ various catalysts to enhance diastereoselectivity and enantioselectivity, making BocAz a key player in synthesizing biologically active compounds.

Polymer Chemistry

Anionic Ring-Opening Polymerization (AROP)

BocAz is particularly noteworthy for its application in anionic ring-opening polymerization (AROP). The electron-withdrawing tert-butyloxycarbonyl (BOC) group activates the aziridine for polymerization, leading to the formation of linear poly(BocAz) chains . However, the solubility issues of poly(BocAz) limit its molecular weight and applications. The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) results in linear polyethyleneimine, which has potential applications in materials science and drug delivery systems .

| Property | Value |

|---|---|

| Activation Group | BOC |

| Polymer Type | Linear Poly(BocAz) |

| Deprotection Method | TFA |

| Resulting Polymer | Linear Polyethyleneimine |

Medicinal Chemistry

Anti-Cancer Properties

Recent studies have indicated that derivatives of aziridine-2-carboxylic acid, including those derived from BocAz, exhibit anti-cancer properties. These compounds can inhibit angiogenesis, a critical process in tumor development . The synthesis of 3-arylated aziridine derivatives is particularly promising for developing new anti-cancer agents.

Case Study 1: Kinetic Resolution of BocAz

A study demonstrated the kinetic resolution of racemic BocAz using copper-catalyzed reactions, achieving significant enantiomeric excess (ee) and diastereomeric ratios (dr). The results highlighted the effectiveness of various ligands in enhancing selectivity during the reaction process .

Case Study 2: Polymerization Techniques

Research on the AROP of BocAz revealed that while the polymerization produced linear chains, challenges such as solubility affected the molecular weight attainable. This study emphasized the need for further research into modifying BocAz or exploring alternative activating groups to improve polymer characteristics .

Mécanisme D'action

Activation and Polymerization:

- The tert-butyloxycarbonyl (BOC) group on the nitrogen atom of aziridine activates the compound for anionic ring-opening polymerization (AROP). This activation allows for the synthesis of low-molecular-weight poly(tert-butyl aziridine-2-carboxylate) chains .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Aziridine-2-carboxylate Derivatives: These compounds share the aziridine ring structure but differ in their substituents, affecting their reactivity and applications.

N-tert-butylsulfinyl Ketimine Derivatives: Used in similar synthetic applications but with different stereochemical outcomes.

Uniqueness:

Activité Biologique

Tert-butyl aziridine-2-carboxylate is a nitrogen-containing heterocyclic compound known for its unique biological activities. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a three-membered aziridine ring that is inherently strained, contributing to its reactivity. The molecular formula is with a molecular weight of approximately 143.18 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Antitumor Properties

Aziridine derivatives, including this compound, have been reported to exhibit significant antitumor activity. The mechanism often involves the alkylation of DNA, leading to cytotoxic effects on cancer cells. For instance, studies have shown that aziridine compounds can induce apoptosis in various cancer cell lines through DNA damage pathways .

Case Study: Anticancer Activity

- Compound Tested: this compound

- Cell Lines: MCF-7 (breast cancer), HeLa (cervical cancer)

- Results: IC50 values indicated effective growth inhibition at concentrations as low as 10 µM for MCF-7 cells.

Antibacterial Activity

The antibacterial properties of aziridines are well-documented, with several derivatives showing activity against Gram-positive and Gram-negative bacteria. This compound has been evaluated for its ability to inhibit bacterial growth.

Data Table: Antibacterial Efficacy

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Moderate |

| This compound | Escherichia coli | 64 | Low |

| Control (Ampicillin) | Staphylococcus aureus | 4 | High |

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. This property allows it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids, leading to modifications that can disrupt cellular functions. The specific mechanism often involves:

- Formation of Reactive Intermediates : The aziridine ring opens upon nucleophilic attack.

- Covalent Bond Formation : Reactive intermediates can form covalent bonds with cellular macromolecules.

- Cellular Response : This leads to cellular stress responses, including apoptosis in cancer cells or inhibition of bacterial growth.

Synthesis and Derivatives

Research has also focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications in substituents can lead to improved potency or selectivity against specific targets.

Example Derivatives and Their Activities

| Derivative | Biological Activity |

|---|---|

| trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Antitumor and antibacterial |

| cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate | Enhanced selectivity in tumor cell lines |

Propriétés

IUPAC Name |

tert-butyl aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJDBUSCAUGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467158 | |

| Record name | tert-Butyl aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82912-42-3 | |

| Record name | tert-Butyl aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl aziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.